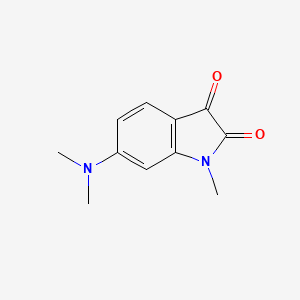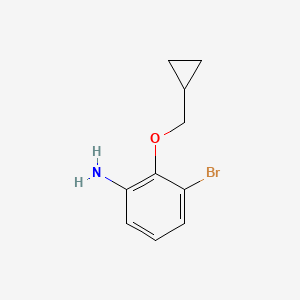
3-Bromo-2,6-dimethylbenzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethylbenzaldehyde has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,6-dimethylbenzaldehyde has a molecular weight of 213.07 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Applications De Recherche Scientifique
1. Synthesis and Characterization in Organic Chemistry
3-Bromo-2,6-dimethylbenzaldehyde has been explored in organic chemistry for the synthesis and characterization of various compounds. In one study, a derivative, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, was synthesized and characterized through computational and experimental studies. This process involved a reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, providing insights into the kinetics and mechanism of the reaction, which could facilitate developments in the synthesis of related compounds (Asheri, Habibi-Khorassani, & Shahraki, 2016).
2. Role in the Formation of Novel Ligands
The compound has also been used in the formation of novel chelating ligands. A study demonstrated the nitration of 3-bromobenzaldehyde followed by reduction, which led to the creation of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives have potential applications in various fields, including catalysis and material sciences (Hu, Zhang, & Thummel, 2003).
3. Studies on Electronic and Structural Properties
Research on the electronic and structural properties of related bromo-dimethoxybenzaldehydes has been conducted. A study explored the impact of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes, providing valuable information for potential applications in non-linear optical (NLO) materials (Aguiar et al., 2022).
4. Catalysis and Synthesis Applications
3-Bromo-2,6-dimethylbenzaldehyde has found use in the field of catalysis and synthesis. For instance, its derivatives have been involved in the formation of tetra-nuclear macrocyclic Zn(II) complexes, which showed effectiveness as catalysts for the oxidation of benzyl alcohol (Wang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIJORGXRXVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)










![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
